3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one
Description
3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one is a chalcone derivative characterized by a propan-1-one backbone substituted with a 4-fluorophenyl group at position 1, a 4-(benzyloxy)phenyl group at position 3, and a phenylsulfonyl moiety also at position 2. The benzyloxy group introduces electron-donating properties via its ether oxygen, while the 4-fluorophenyl and phenylsulfonyl groups contribute electronegative and steric effects, respectively. Such structural features are critical in modulating biological activity, including enzyme inhibition and cytotoxicity .
Chalcones, as α,β-unsaturated ketones, are known for their versatility in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antimicrobial agents. The presence of sulfonyl groups, as seen in this compound, is associated with enhanced metabolic stability and selectivity in enzyme inhibition, as demonstrated in COX-2 inhibitors .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FO4S/c29-24-15-11-22(12-16-24)27(30)19-28(34(31,32)26-9-5-2-6-10-26)23-13-17-25(18-14-23)33-20-21-7-3-1-4-8-21/h1-18,28H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDJFVMMKGRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl alcohol with 4-hydroxybenzaldehyde to form 4-(benzyloxy)benzaldehyde.
Formation of Fluorophenyl Intermediate: 4-fluorobenzaldehyde is then reacted with a suitable reagent to form 4-fluorophenyl intermediate.
Coupling Reaction: The benzyloxyphenyl and fluorophenyl intermediates are coupled using a base catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Aldol Condensation for Propanone Backbone Formation
The propan-1-one core is synthesized via aldol condensation between substituted benzaldehydes and acetophenones. For example:
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Reaction of 4-(benzyloxy)benzaldehyde with 4-fluoroacetophenone in the presence of a base catalyst (e.g., NaOH or KOH) yields the chalcone intermediate .
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The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration:
Key Conditions : Solvent (ethanol/water), temperature (50–80°C), and catalyst recycling .
Benzyloxy Deprotection
The benzyloxy group can be removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/CH₃OH) to yield a phenolic intermediate :
Applications : Enables further functionalization at the phenolic oxygen (e.g., alkylation, acylation) .
Fluorophenyl Stability
The 4-fluorophenyl group remains inert under most conditions but can undergo electrophilic substitution (e.g., nitration) under strong acidic conditions (HNO₃/H₂SO₄) .
Reactivity of the Sulfonyl Group
The phenylsulfonyl group participates in:
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Nucleophilic Displacement : Reacts with amines (e.g., NH₃) to form sulfonamides .
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Reduction : LiAlH₄ reduces the sulfonyl group to thioether, though this may alter the propanone backbone .
Comparative Reaction Yields
| Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | NaOH/EtOH | 85–92 | |
| Sulfonation (Michael) | AlCl₃/CH₂Cl₂ | 78 | |
| Benzyloxy Deprotection | H₂/Pd-C | 95 |
Mechanistic Insights
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: Electronegative substituents (e.g., Br, F) at para positions enhance inhibitory activity, as seen in Compound 2j (IC₅₀: 4.703 μM) . The phenylsulfonyl group in the target compound differs from methylsulfonyl in COX-2 inhibitors (e.g., Compound 4h), which may alter binding affinity due to increased steric bulk .
Conformational Flexibility :
- Dihedral angles between aromatic rings in chalcones influence bioactivity. For example, simple fluorophenyl chalcones exhibit dihedral angles of 7.14°–56.26°, affecting planarity and intermolecular interactions . The target compound’s sulfonyl and benzyloxy groups may restrict rotation, stabilizing a specific conformation.
Physicochemical Properties
*Calculated based on molecular formula (C₂₈H₂₁FO₄S).
Key Observations:
- The target compound’s higher molecular weight and LogP compared to Compound 4h suggest greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- The benzyloxy group’s bulkiness may further increase steric hindrance compared to methoxy or methylsulfonyl groups, impacting target binding .
Biological Activity
The compound 3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 505.55 g/mol. The structure features a benzyloxy group, a fluorophenyl moiety, and a phenylsulfonyl group, which contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary research suggests that the compound can inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Some derivatives of similar structures have shown promise in reducing inflammation markers.
The exact mechanisms through which 3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against specific bacteria | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
In a study assessing the anticancer properties of structurally similar compounds, derivatives exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The most potent derivative showed an IC50 value in the low micromolar range, suggesting strong potential for further development as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating their potential as alternative antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the propan-1-one backbone via Claisen-Schmidt condensation, followed by sulfonylation and benzyloxy group introduction. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using polar aprotic solvents like dimethylformamide (DMF). Analytical methods such as HPLC and NMR should be used to monitor intermediates and final product purity .
Q. How can X-ray crystallography confirm the molecular structure and tautomeric behavior of this compound?
- Methodological Answer : Single-crystal X-ray diffraction analysis resolves the spatial arrangement of substituents and identifies tautomeric forms (e.g., keto-enol tautomerism). Hydrogen bonding patterns, critical for stabilizing tautomers, can be quantified using bond length and angle measurements. For example, intramolecular hydrogen bonds between the sulfonyl group and adjacent hydroxyl/enol oxygen are key indicators .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce byproduct formation?
- Methodological Answer : DoE frameworks (e.g., factorial designs) systematically vary parameters like temperature, reaction time, and stoichiometric ratios. For instance, optimizing the sulfonylation step may require testing molar ratios of phenylsulfonyl chloride to the intermediate ketone. Response surface methodology (RSM) can model interactions between variables, enabling identification of optimal conditions while minimizing side reactions .
Q. What strategies resolve contradictions between computational reactivity predictions and experimental data?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can incorporate solvation models, while experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) helps reconcile differences. For example, discrepancies in sulfonyl group reactivity might require revisiting DFT calculations with explicit solvent inclusion .
Q. How can the compound’s potential as a ligand in metal complexes be evaluated?
- Methodological Answer :
- Step 1 : Screen for metal-binding affinity using UV-Vis titration or isothermal titration calorimetry (ITC) with transition metals (e.g., Cu²⁺, Fe³⁺).
- Step 2 : Characterize complexes via cyclic voltammetry to assess redox activity.
- Step 3 : Study catalytic performance in model reactions (e.g., oxidation of alcohols) to evaluate ligand efficacy. The benzyloxy and sulfonyl groups may enhance electron-withdrawing effects, modulating metal center reactivity .
Q. What methodologies assess biological activity, particularly enzyme inhibition?
- Methodological Answer :
- In vitro assays : Use fluorogenic substrates to measure inhibition kinetics against target enzymes (e.g., kinases, proteases). The fluorophenyl group may enhance binding to hydrophobic enzyme pockets.
- Molecular docking : Compare binding poses of the compound and known inhibitors using software like AutoDock. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues.
- Cellular assays : Test cytotoxicity and target engagement in cell lines (e.g., IC₅₀ determination via MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
